molecular formula C25H16ClF3N4O2S B2917410 3-(2-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034351-81-8

3-(2-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2917410
CAS No.: 2034351-81-8
M. Wt: 528.93
InChI Key: FQEATNRKXQTOBF-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4(3H)-one family, a class of heterocyclic molecules widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Structurally, it features a quinazolinone core substituted at position 3 with a 2-chlorobenzyl group and at position 2 with a thioether-linked 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF3N4O2S/c26-19-10-3-1-6-16(19)13-33-23(34)18-9-2-4-11-20(18)30-24(33)36-14-21-31-22(32-35-21)15-7-5-8-17(12-15)25(27,28)29/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEATNRKXQTOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic derivative of quinazolinones, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a quinazolinone core, a chlorobenzyl group, and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C19H16ClF3N2O2C_{19}H_{16}ClF_3N_2O_2, with a molecular weight of approximately 396.79 g/mol.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated inhibitory effects on various cancer cell lines by blocking key signaling pathways involved in tumor growth.

  • Mechanism of Action : The mechanism often involves the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to decreased proliferation and increased apoptosis in cancer cells .
  • Case Studies : In one study, a related quinazolinone derivative showed potent activity against lung cancer cells (A549), with an IC50 value in the low micromolar range . Another derivative was found to synergize with existing chemotherapy agents to enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of quinazolinones has been extensively studied, particularly against resistant strains of bacteria.

  • Bacterial Inhibition : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported to be significantly low, indicating strong antibacterial activity .
  • Fungal Activity : Furthermore, studies have indicated antifungal properties against species like Candida albicans and Aspergillus niger, with effective inhibition observed in vitro .

Research Findings Summary

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerA549 (lung cancer)Low micromolar ,
AntimicrobialMRSALow µg/mL ,
Candida albicansEffective inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Key Features
3-(2-Chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one C₂₅H₁₆ClF₃N₄O₂S 528.9 2-chlorobenzyl, trifluoromethylphenyl-oxadiazole-thioether Enhanced metabolic stability due to trifluoromethyl group; potential kinase inhibition activity.
3-(4-Chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one C₂₅H₁₆ClF₃N₄O₂S 528.9 4-chlorobenzyl, trifluoromethylphenyl-oxadiazole-thioether Positional isomer of the target compound; chlorobenzyl orientation may alter receptor binding.
3-(4-Chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one C₂₅H₁₉ClN₄O₂S₂ 507.0 4-chlorobenzyl, 4-(methylthio)phenyl-oxadiazole-thioether Methylthio group may increase hydrophobicity; lacks trifluoromethyl’s electron-withdrawing effects.
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one C₂₁H₁₈ClN₃O₂S 411.9 Ethyl group at position 3, oxazole-thioether with 3-chlorophenyl Smaller molecular weight; oxazole ring may reduce steric hindrance compared to oxadiazole.
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one C₁₇H₁₂ClN₃OS 341.8 Tetrahydroimidazoquinazolinone core, thioamide group Distinct core structure; thioamide may influence tautomerism and metal-binding properties.

Structural and Functional Insights

Substituent Position Effects: The 2-chlorobenzyl vs. 4-chlorobenzyl substitution (target compound vs. ) alters electronic and steric profiles. Trifluoromethyl vs. Methylthio: The trifluoromethyl group in the target compound and enhances electron-withdrawing effects and metabolic resistance compared to the methylthio group in , which primarily contributes to lipophilicity .

Heterocyclic Moieties: 1,2,4-Oxadiazole (target compound, ) vs. Oxazole (): Oxadiazoles are more electron-deficient, favoring π-π stacking interactions in drug-receptor complexes. Oxazoles, being less polar, may improve membrane permeability .

Core Modifications: The tetrahydroimidazoquinazolinone core in introduces a saturated ring system, reducing planarity and possibly modulating solubility and bioavailability compared to the fully aromatic quinazolinone core in the target compound.

Q & A

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Meta-analysis of MIC data identifies strain-specific resistance (e.g., efflux pumps in P. aeruginosa). Checkerboard assays test synergism with adjuvants (e.g., phenylalanine-arginine β-naphthylamide). Statistical tools (e.g., ANOVA with Tukey’s post-hoc) validate significance .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational techniques.
  • Contradictions in data (e.g., variable MICs) require systematic validation via statistical and experimental redundancy.

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